(s)-5-ethylmorpholin-3-one
Description
(S)-5-Ethylmorpholin-3-one is a chiral heterocyclic compound belonging to the morpholinone class, characterized by a six-membered morpholine ring containing a ketone group at the 3-position and an ethyl substituent at the 5-position. Its stereochemistry (S-configuration at the 5-position) is critical for its physicochemical and biological properties. Morpholinones are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and ability to modulate solubility, stability, and receptor interactions .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(5S)-5-ethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
InChI Key |
CXYFOAYSBFEKMT-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H]1COCC(=O)N1 |
Canonical SMILES |
CCC1COCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (s)-5-ethylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from an amino alcohol, the compound can be synthesized via cyclization with an appropriate carbonyl compound in the presence of a catalyst. The reaction typically requires moderate temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and crystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Ethylmorpholine-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl group or other positions on the morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-5-Ethylmorpholine-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (s)-5-ethylmorpholin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl Groups
- (5R)-5-Methylmorpholin-3-one (CAS: 119844-67-6): Molecular Formula: C₅H₉NO₂. Key Difference: Methyl substituent instead of ethyl. Impact: The shorter alkyl chain reduces lipophilicity (logP ~0.5 vs. This compound is often used as a synthetic intermediate in chiral resolutions .
- (S)-5-Ethylmorpholin-3-one: Molecular Formula: C₆H₁₁NO₂ (inferred from ethyl substitution). Impact: The ethyl group enhances lipophilicity, favoring interactions with hydrophobic biological targets. This may improve pharmacokinetic properties, such as absorption and half-life, compared to methyl analogs .
Stereochemical Variations
(5S)-5-Methylmorpholin-3-one (CAS: 119844-66-5):
- (5R,6S)-5,6-Dimethylmorpholin-3-one (CAS: 40784-16-5): Molecular Formula: C₆H₁₁NO₂. Key Features: Two methyl groups at positions 5 (R) and 6 (S). The compound is used in peptide mimetics and as a building block in drug discovery .
Ring Position and Functional Group Modifications
- (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one (CAS: 2004679-55-2): Molecular Formula: C₁₅H₂₁NO₂. Key Differences:
- Ring Position : Ketone at 2-position (morpholin-2-one vs. morpholin-3-one).
Substituents : Bulky phenyl and butyl groups.
- (S)-4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride: Molecular Formula: C₁₄H₁₈N₃O₄·HCl. Key Features: Morpholin-3-one fused with an oxazolidinone group and aminomethyl substituent. Impact: The oxazolidinone introduces hydrogen-bonding capacity, enhancing solubility and antibacterial activity (e.g., against Gram-positive pathogens). The hydrochloride salt improves bioavailability .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
